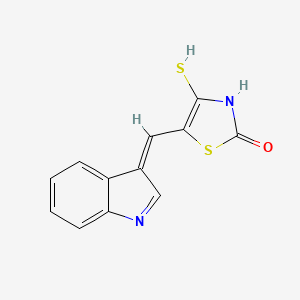
(5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one
Übersicht
Beschreibung
(5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one, also known as compound 1, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1 is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking cell cycle progression. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1 has been found to activate the Nrf2 pathway, which plays a critical role in antioxidant defense.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and topoisomerase II. It also induces the expression of various genes involved in apoptosis and cell cycle regulation. Furthermore, (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1 has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1 is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory and antioxidant activity, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1 is its poor solubility in water, which makes it difficult to use in in vivo studies. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1. One direction is to improve its solubility and bioavailability, which would enhance its potential therapeutic applications. Another direction is to study its potential side effects and toxicity in vivo. Additionally, more studies are needed to fully understand its mechanism of action and its potential applications in other diseases, such as neurodegenerative diseases and diabetes. Finally, the development of analogs of (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1 could lead to the discovery of more potent and selective (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-ones with therapeutic applications.
Synthesemethoden
Compound 1 can be synthesized using a one-pot reaction of 2-mercaptoacetic acid, indole-3-carboxaldehyde, and 2-aminothiazole in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1 is obtained as a yellow solid after purification.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, (5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one 1 has been found to have antioxidant activity by scavenging free radicals and protecting against oxidative stress.
Eigenschaften
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMSZMZKWBGDAW-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)S3)S)/C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333767 | |
| Record name | 5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5Z)-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one | |
CAS RN |
131841-95-7 | |
| Record name | 5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-Azepanylmethyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603733.png)
![3-(1-Azepanylmethyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603734.png)
![3-(1-Azepanylmethyl)-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603735.png)
![3-(Azepan-1-ylmethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603736.png)
![3-(1-Azepanylmethyl)-6-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603739.png)
![3-(1-Azepanylmethyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603740.png)
![6-(2,4-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603745.png)
![6-(2,5-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603746.png)
![6-(2,4-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603747.png)
![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)
![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)
![3-(4-Morpholinylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603751.png)
![3-(4-Morpholinylmethyl)-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603752.png)
![3-(Morpholin-4-ylmethyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603754.png)